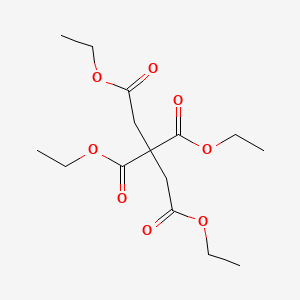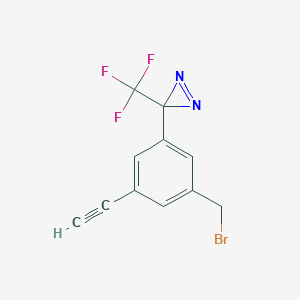
1,1'-Biphenyl, 3,5-dimethyl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 3,5-dimethyl-4-nitro- is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 3 and 5 positions and a nitro group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3,5-dimethyl-4-nitro- can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This involves the nitration of 3,5-dimethylbiphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the rate and selectivity of nitration.
Suzuki-Miyaura Cross-Coupling: This method involves the coupling of a boronic acid derivative of 3,5-dimethylbiphenyl with a nitro-substituted aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 3,5-dimethyl-4-nitro- often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Biphenyl, 3,5-dimethyl-4-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Electrophilic Substitution: The biphenyl core can undergo further electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride) for halogenation; sulfuric acid for sulfonation; alkyl halides with aluminum chloride for alkylation.
Major Products:
Reduction: 1,1’-Biphenyl, 3,5-dimethyl-4-amino-.
Electrophilic Substitution: Various halogenated, sulfonated, or alkylated derivatives of 1,1’-Biphenyl, 3,5-dimethyl-4-nitro-.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 3,5-dimethyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 3,5-dimethyl-4-nitro- depends on its chemical structure and the specific reactions it undergoes. The nitro group is an electron-withdrawing group, which influences the reactivity of the biphenyl core. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical transformations. The biphenyl core can interact with various molecular targets, including enzymes and receptors, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl, 3,5-dimethyl-4-nitro- can be compared with other biphenyl derivatives:
1,1’-Biphenyl, 3,4-dimethyl-: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
1,1’-Biphenyl, 3,5-dimethyl-: Lacks the nitro group, resulting in different reactivity and applications.
1,1’-Biphenyl, 4-nitro-:
The uniqueness of 1,1’-Biphenyl, 3,5-dimethyl-4-nitro- lies in the combination of the nitro and methyl groups, which confer specific chemical properties and reactivity patterns that are valuable in various applications.
Eigenschaften
CAS-Nummer |
54810-87-6 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
1,3-dimethyl-2-nitro-5-phenylbenzene |
InChI |
InChI=1S/C14H13NO2/c1-10-8-13(12-6-4-3-5-7-12)9-11(2)14(10)15(16)17/h3-9H,1-2H3 |
InChI-Schlüssel |
AWZXPCPKJAORSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)




![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)



